molecular formula C14H11ClN4OS B14951724 N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

Cat. No.: B14951724
M. Wt: 318.8 g/mol
InChI Key: OWJAZBGLVRCUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group:

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group to the sulfanyl-substituted imidazo[4,5-b]pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazo[4,5-b]pyridine core or the acetamide group.

    Substitution: Halogen substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazo[4,5-b]pyridine or acetamide.

    Substitution: Iodinated derivatives of the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazo[4,5-b]pyridines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide: can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C14H11ClN4OS/c15-9-3-1-4-10(7-9)17-12(20)8-21-14-18-11-5-2-6-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19)

InChI Key

OWJAZBGLVRCUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.